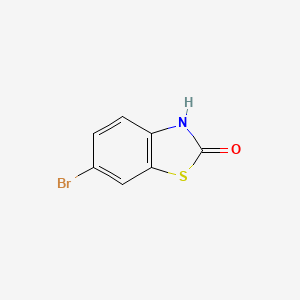

6-Bromo-2-benzothiazolinone

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECJMTPEVWQFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977833 | |

| Record name | 6-Bromo-1,3-benzothiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62266-82-4 | |

| Record name | 6-Bromo-2-benzothiazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62266-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Benzothiazolone, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062266824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-1,3-benzothiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62266-82-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-2-benzothiazolinone chemical properties and structure

An In-depth Technical Guide to 6-Bromo-2-benzothiazolinone

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. This compound serves as a significant building block in the synthesis of various biologically active molecules.

Core Chemical Properties and Structure

This compound is an organic compound featuring a heterocyclic benzothiazole ring system.[1] Typically appearing as a white to off-white crystalline powder, its chemical identity is well-defined by several key parameters.[2] The presence of a bromine atom at the 6-position enhances its electrophilic properties, making it a useful reagent in nucleophilic substitution reactions.[1]

Structural Identifiers

The structural formula and key identifiers for this compound are detailed below.

| Identifier | Value |

| IUPAC Name | 6-bromo-3H-1,3-benzothiazol-2-one[3] |

| Synonyms | 2(3H)-Benzothiazolone, 6-bromo-; 6-Bromobenzo[d]thiazol-2(3H)-one[1][4] |

| CAS Number | 62266-82-4[2] |

| Molecular Formula | C₇H₄BrNOS[1][4][5] |

| SMILES | O=C1NC=2C(S1)=CC(Br)=CC2[1] |

| InChI | InChI=1S/C7H4BrNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)[1] |

| InChIKey | HECJMTPEVWQFCY-UHFFFAOYSA-N[1] |

Physicochemical Data

Quantitative physical and chemical data for this compound are summarized in the following table.

| Property | Value |

| Molecular Weight | 230.08 g/mol [5] |

| Melting Point | 229-233 °C[2] |

| Density | 1.7496 g/cm³ at 25°C[2] |

| Appearance | White to off-white crystalline powder[2] |

| Solubility | Moderately soluble in organic solvents[1] |

| Purity (Typical) | >97% (GC), 98%[1][6] |

Experimental Protocols

The following section details a common laboratory-scale synthesis for this compound.

Synthesis of this compound from 3H-benzothiazol-2-one[2]

Objective: To synthesize this compound via bromination of 3H-benzothiazol-2-one.

Materials:

-

3H-benzothiazol-2-one (5 g, 33.1 mmol)

-

Bromine (5.1 mL, 99.2 mmol)

-

Dichloromethane (DCM) (200 mL)

-

Ether

Procedure:

-

A solution of 3H-benzothiazol-2-one is prepared by dissolving 5 g in 200 mL of dichloromethane (DCM).

-

Bromine (5.1 mL) is added dropwise to the solution.

-

The reaction mixture is stirred at room temperature for a period of 3 hours.

-

Upon completion of the reaction, a precipitate forms. This precipitate is collected via filtration.

-

The collected solid is washed with ether.

-

The product is then dried to yield the target compound, this compound, as a white powder.

Results:

-

Yield: 6.85 g (90%)

-

Characterization:

-

¹H NMR (300 MHz, CDCl₃): δ 7.03 (d, 1H, J = 8.9 Hz), 7.43 (dd, 1H, J = 1.7 Hz, 8.9 Hz), 7.85 (d, 1H, J = 1.7 Hz).

-

Mass Spectra (ESI+): m/z 229.8 [M + H⁷⁹Br]⁺ and 231.7 [M + H⁸¹Br]⁺.

-

Synthetic Utility and Biological Relevance

While this compound itself is primarily recognized as a chemical intermediate, its derivatives are of significant interest in medicinal chemistry.[1][7] The benzothiazole scaffold is a "privileged structure" known to interact with various biological targets.[8] Derivatives synthesized from the related 6-bromo-2-hydrazino-1,3-benzothiazole have shown notable potential as anticancer and antimicrobial agents.[8][9] The 6-bromo substitution can enhance the biological activity of these resulting compounds.[9]

The workflow below illustrates the role of the 6-bromobenzothiazole core as a foundational scaffold for developing more complex, biologically active hydrazone derivatives.

Caption: Synthetic pathway from the core scaffold to active derivatives.

This pathway highlights the strategic importance of this compound and its analogs as starting materials in the discovery of novel therapeutic agents. Its reactive nature facilitates the generation of diverse chemical libraries for biological screening.[1][7]

References

- 1. CAS 62266-82-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 62266-82-4 [chemicalbook.com]

- 3. PubChemLite - this compound (C7H4BrNOS) [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. jk-sci.com [jk-sci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of 6-Bromo-2-benzothiazolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 6-Bromo-2-benzothiazolinone, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a reliable synthetic protocol and summarizes the key analytical data for the characterization of the final product.

Introduction

This compound is a brominated derivative of the benzothiazolinone scaffold. The benzothiazole core and its analogues are prevalent in a variety of biologically active compounds. The introduction of a bromine atom at the 6-position can significantly influence the molecule's physicochemical properties and biological activity, making it a valuable intermediate for the development of novel therapeutic agents and functional materials. This guide focuses on a direct and efficient method for its preparation and outlines the analytical techniques used to confirm its identity and purity.

Synthesis of this compound

The primary and well-documented method for the synthesis of this compound is the direct bromination of 3H-benzothiazol-2-one. This electrophilic aromatic substitution reaction is efficient and yields the desired product in high purity.

Synthesis Workflow

The synthesis proceeds via a one-step electrophilic bromination of the benzothiazolinone ring.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 3H-benzothiazol-2-one.

Materials:

-

3H-benzothiazol-2-one

-

Bromine (Br₂)

-

Dichloromethane (DCM)

-

Ether

Procedure:

-

Dissolve 3H-benzothiazol-2-one (5 g, 33.1 mmol) in dichloromethane (200 mL) in a suitable reaction flask.

-

Slowly add bromine (5.1 mL, 99.2 mmol) dropwise to the solution at room temperature with stirring.

-

Continue to stir the reaction mixture at room temperature for 3 hours.

-

Upon completion of the reaction, a precipitate will form. Collect the precipitate by filtration.

-

Wash the collected solid with ether.

-

Dry the product to yield this compound as a white powder.

Characterization Data

The synthesized this compound was characterized using various analytical techniques to confirm its structure and purity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrNOS | |

| Molecular Weight | 230.1 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 229-231 °C | |

| Yield | 90% |

Spectroscopic Data

The structural confirmation of this compound was achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

| Technique | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.85 (d, 1H, J = 1.7 Hz), 7.43 (dd, 1H, J = 1.7 Hz, 8.9 Hz), 7.03 (d, 1H, J = 8.9 Hz) | |

| Mass Spectrometry (ESI+) | m/z 229.8 [M+H]⁷⁹Br⁺, 231.7 [M+H]⁸¹Br⁺ | |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching, and aromatic C-H and C=C bending are expected. Specific data for the title compound is not fully detailed in the cited literature. | |

| ¹³C NMR | Expected signals would include those for the carbonyl carbon, aromatic carbons (some showing C-Br coupling), and carbons of the thiazolinone ring. Explicit data is not provided in the primary literature. |

Logical Relationships in Characterization

The characterization process follows a logical workflow to confirm the successful synthesis of the target compound.

Caption: Logical workflow for the characterization of this compound.

Conclusion

This guide has outlined a straightforward and high-yielding synthesis of this compound via direct bromination. The provided experimental protocol and characterization data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The detailed information will facilitate the reliable preparation and confident identification of this important chemical intermediate, enabling its further exploration in various scientific applications.

6-Bromo-2-benzothiazolinone CAS number and supplier

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2-benzothiazolinone, a key heterocyclic compound utilized in various research and development applications. This document outlines its chemical properties, supplier information, and its role as a versatile intermediate in the synthesis of bioactive molecules.

Core Compound Data: this compound

CAS Number: 62266-82-4

This compound serves as a fundamental building block in the synthesis of a range of derivatives, particularly those with applications in agriculture and medicinal chemistry. Its chemical structure allows for modifications at the nitrogen atom, leading to a variety of functionalized molecules.

| Property | Value |

| Molecular Formula | C₇H₄BrNOS |

| Molecular Weight | 230.08 g/mol |

| Appearance | White to light yellow powder to crystal |

| Melting Point | 228 - 232 °C |

| Purity | ≥ 97% (GC) |

| MDL Number | MFCD00239363 |

| PubChem ID | 188444 |

Commercial Suppliers

This compound is available from several chemical suppliers, catering to research and manufacturing needs. It is important to note that this chemical is intended for professional laboratory and industrial use only.[1]

| Supplier | Catalog Number | Purity |

| TCI America | B2012 | >98.0% |

| Chem-Impex | 24391 | ≥ 97% |

| J&K Scientific | 431568 | 98% |

| ChemicalBook | CB8352523 | 97-99% |

| Sigma-Aldrich | 62266-82-4 | 98% |

Synthesis and Experimental Protocols

This compound is a valuable precursor for the synthesis of various derivatives. The following protocols outline its use in the preparation of bioactive compounds.

Synthesis of 3-Substituted-6-bromo-2-benzothiazolinones

One of the primary applications of this compound is in the synthesis of N-substituted derivatives, which have shown potential as plant growth regulators.

Experimental Protocol:

A general method for the synthesis of 3-alkoxycarbonylmethyl-6-bromo-2-benzothiazolones involves the reaction of this compound with the corresponding haloacetic acid ester.

-

A mixture of this compound, an appropriate chloroacetic acid ester, and a base (such as potassium carbonate) in a suitable solvent (e.g., acetone or DMF) is heated under reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

This synthetic pathway allows for the introduction of various ester groups, enabling the exploration of structure-activity relationships for plant growth regulation.

Applications in the Synthesis of Bioactive Molecules

The benzothiazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate for the synthesis of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.

Workflow for Synthesis of a Bioactive Derivative

The following diagram illustrates a general synthetic workflow starting from this compound to produce a potentially bioactive N-substituted derivative.

Caption: Synthetic workflow for N-substituted this compound derivatives.

Biological Activity of Derivatives

Derivatives of this compound have been investigated for their biological activities. Notably, 3-substituted derivatives have shown promise as plant growth regulators, exhibiting auxin-like activity. Studies have demonstrated that these compounds can influence wheat coleoptile elongation and other plant growth parameters. The nature of the substituent at the 3-position plays a crucial role in the observed biological effect. Furthermore, some derivatives have been screened for their antialgal activities.

References

Spectroscopic and Synthetic Profile of 6-Bromo-2-benzothiazolinone: A Technical Guide

For researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the spectroscopic data and synthetic approaches for the key heterocyclic compound, 6-Bromo-2-benzothiazolinone. This document consolidates available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, alongside a discussion of relevant synthetic methodologies, to serve as a foundational resource for its application in medicinal chemistry and materials science.

Spectroscopic Data Summary

The unique structural features of this compound give rise to a distinct spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.5 - 7.7 | d | ~8.5 |

| H-5 | ~7.3 - 7.5 | dd | ~8.5, ~2.0 |

| H-7 | ~7.8 - 8.0 | d | ~2.0 |

| N-H | ~10.0 - 12.0 | br s | - |

Note: Predicted values are based on the analysis of similar benzothiazole structures. Actual experimental values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~170 - 175 |

| C-3a | ~135 - 140 |

| C-4 | ~125 - 130 |

| C-5 | ~128 - 133 |

| C-6 | ~115 - 120 |

| C-7 | ~120 - 125 |

| C-7a | ~130 - 135 |

Note: Predicted values are based on the analysis of similar benzothiazole structures. Actual experimental values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Amide) | 1680 - 1720 | Strong |

| C=C Stretch (Aromatic) | 1550 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Medium |

Mass Spectrometry (MS)

The mass spectrum of this compound, with a molecular formula of C₇H₄BrNOS and a molecular weight of approximately 230.08 g/mol , would exhibit a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 229/231 |

| [M+H]⁺ | 230/232 |

| [M+Na]⁺ | 252/254 |

Experimental Protocols

A definitive, published experimental protocol for the direct synthesis of this compound is not widely available. However, a plausible synthetic route can be extrapolated from the synthesis of related benzothiazole derivatives. A common approach involves the cyclization of a substituted aminothiophenol.

Hypothetical Synthetic Protocol:

A potential synthesis could involve the reaction of 2-amino-5-bromothiophenol with a carbonyl source, such as phosgene or a phosgene equivalent, leading to the cyclization and formation of the 2-benzothiazolinone ring system. The reaction would likely be carried out in an inert solvent and may require a base to facilitate the cyclization. Purification would typically be achieved through recrystallization or column chromatography.

General Spectroscopic Analysis Workflow:

The characterization of the synthesized this compound would follow a standard analytical workflow.

Caption: General workflow for the synthesis and spectroscopic characterization of chemical compounds.

Conclusion

This technical guide provides a consolidated yet predictive overview of the spectroscopic properties and synthetic considerations for this compound. While direct experimental data remains somewhat elusive in publicly accessible literature, the analysis of structurally related compounds offers valuable insights for researchers. Further experimental work is necessary to definitively establish the precise spectroscopic parameters and to optimize a reliable synthetic protocol for this important heterocyclic scaffold. This foundational information is intended to aid in the design of new molecules with potential applications in drug discovery and materials science.

Navigating the Solubility and Stability of 6-Bromo-2-benzothiazolinone: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the solubility and stability characteristics of 6-Bromo-2-benzothiazolinone, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, providing essential data, experimental methodologies, and predictive insights into the behavior of this compound in various solvent systems. While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes information on its general properties, behavior of analogous compounds, and standardized testing protocols to provide a robust framework for its practical application.

Core Concepts: Understanding this compound

This compound is a heterocyclic organic compound featuring a benzothiazole core structure with a bromine substituent. It typically appears as a white to off-white crystalline powder.[1] The presence of the benzothiazolinone moiety and the bromine atom influences its physicochemical properties, including its solubility and stability. Its molecular formula is C₇H₄BrNOS, and it has a molecular weight of approximately 230.08 g/mol .[2] This compound is noted to have moderate solubility in organic solvents.[3]

Predicted Solubility Profile

Based on the principle of "like dissolves like," the largely aromatic and moderately polar structure of this compound suggests a range of solubility behaviors in common laboratory solvents. A close structural analog, 4-(6-Bromo-2-benzothiazolyl)benzenamine, exhibits low aqueous solubility and is readily soluble in dimethyl sulfoxide (DMSO).[4] This suggests that this compound will likely have limited solubility in water and higher solubility in polar aprotic solvents.

The following table outlines the predicted solubility of this compound in a variety of solvents. It is critical to note that these are predictive assessments and should be confirmed experimentally using the protocols detailed in this guide.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity of DMSO is well-suited to dissolve the polar functionalities of the molecule. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent capable of dissolving a wide range of organic compounds. | |

| Acetone | Moderate to High | The ketone group can engage in dipole-dipole interactions with the benzothiazolinone core. | |

| Acetonitrile | Moderate | Its polarity should allow for reasonable dissolution of the compound. | |

| Polar Protic | Methanol | Low to Moderate | The hydroxyl group can interact with the molecule, but the overall non-polar character may limit high solubility. |

| Ethanol | Low to Moderate | Similar to methanol, with slightly lower polarity which might marginally improve solubility. | |

| Water | Low | The hydrophobic nature of the brominated benzene ring will likely result in poor aqueous solubility. | |

| Non-Polar | Dichloromethane (DCM) | Moderate | Offers a good balance of polarity to solubilize the compound. |

| Toluene | Low to Moderate | Favorable π-π stacking interactions may occur between toluene and the aromatic rings of the compound. | |

| Hexane | Low | The non-polar nature of hexane is unlikely to effectively solvate the more polar parts of the molecule. |

Stability Profile and Potential Degradation Pathways

The benzothiazole ring is a generally stable aromatic system. However, the stability of this compound can be influenced by environmental factors such as light, temperature, and humidity, especially when in solution.[5] Potential degradation pathways for benzothiazole derivatives can include hydrolysis of the lactam ring, particularly under strong acidic or basic conditions, and photodecomposition upon exposure to UV light.

The following table outlines a predictive stability profile for this compound in solution under various storage conditions. These predictions should be verified experimentally.

| Solvent | Storage Condition | Predicted Stability | Potential Degradation Products |

| DMSO | Room Temperature, Protected from Light | Good | Minimal degradation expected. |

| 40°C, Protected from Light | Moderate | Potential for accelerated degradation over extended periods. | |

| Room Temperature, Exposed to UV Light | Low to Moderate | Photodegradation products may form. | |

| DCM | Room Temperature, Protected from Light | Moderate | Volatility of the solvent may lead to concentration changes. |

| Methanol | Room Temperature, Protected from Light | Moderate | Potential for solvolysis over time. |

| Aqueous Buffer | pH 7.4, Room Temperature | Low | Hydrolysis of the lactam ring is a potential degradation pathway. |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for determining the precise solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to several vials. The presence of undissolved solid is necessary to ensure saturation.

-

Solvent Addition: Add a precise volume of the selected solvent to each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the vials to stand for the undissolved solid to settle. Carefully collect a sample from the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Analysis: Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known standards.

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Stability Assessment in Solution

This protocol outlines a method for evaluating the stability of this compound in a specific solvent under various environmental conditions.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

-

Aliquoting: Distribute the stock solution into multiple vials for each storage condition to be tested (e.g., room temperature/ambient light, 40°C/dark, 4°C/dark).

-

Initial Analysis (Time Zero): Immediately analyze an aliquot from each condition to establish the initial concentration and purity of the compound. This is the baseline for the stability study.

-

Storage: Store the remaining vials under the specified conditions.

-

Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.

-

Sample Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.

-

Data Evaluation: Compare the concentration and purity of this compound at each time point to the initial (time zero) results. A decrease in the parent compound's concentration or the appearance of new peaks indicates degradation.

Visualizing Experimental Workflows

To aid in the conceptualization of these experimental processes, the following diagrams illustrate the logical flow of the solubility and stability assessment protocols.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this technical guide provides a comprehensive predictive framework and detailed experimental protocols for its characterization. Based on its chemical structure and the properties of related compounds, it is anticipated to have good solubility in polar aprotic solvents like DMSO and limited solubility in aqueous solutions. Its stability is expected to be fair under standard storage conditions, with potential for degradation under exposure to light, heat, or non-neutral pH. The methodologies outlined herein offer a clear path for researchers to generate the precise data needed for their specific applications, ensuring the effective and reliable use of this important chemical intermediate.

References

6-Bromo-2-benzothiazolinone: A Versatile Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-benzothiazolinone is a heterocyclic organic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, including a reactive bromine atom and a modifiable nitrogen atom within the benzothiazolinone core, make it an attractive starting material for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of this compound, with a particular focus on its utility in the development of biologically active compounds.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 62266-82-4 |

| Molecular Formula | C₇H₄BrNOS |

| Molecular Weight | 230.08 g/mol |

| Melting Point | 229-233 °C |

| Density | 1.7496 g/cm³ at 25°C[1] |

| Appearance | White to off-white crystalline powder[2] |

| Solubility | Moderately soluble in organic solvents |

| SMILES | O=C1NC2=CC(Br)=CC=C2S1 |

| InChI | InChI=1S/C7H4BrNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the bromination of 2-benzothiazolinone (also known as 2-hydroxybenzothiazole).

Experimental Protocol: Synthesis from 2-Hydroxybenzothiazole

Materials:

-

2-Hydroxybenzothiazole (3H-benzothiazol-2-one)

-

Bromine (Br₂)

-

Dichloromethane (DCM)

-

Ether

Procedure:

-

Dissolve 2-hydroxybenzothiazole (1 equivalent) in dichloromethane (DCM).

-

Slowly add a solution of bromine (3 equivalents) in DCM dropwise to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for approximately 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, a precipitate will form. Collect the precipitate by filtration.

-

Wash the collected solid with ether to remove any unreacted bromine and impurities.

-

Dry the solid under vacuum to obtain this compound as a white powder.

A reported yield for this reaction is approximately 90%.[2]

Key Synthetic Transformations and Applications

The reactivity of this compound at both the nitrogen and the bromine-substituted carbon atoms allows for a wide range of synthetic modifications. These transformations are instrumental in constructing complex molecular architectures with significant biological activities.

N-Functionalization Reactions

The nitrogen atom of the lactam ring in this compound can be readily functionalized through N-alkylation and N-arylation reactions, providing access to a large family of 3-substituted derivatives.

N-alkylation is typically achieved by reacting this compound with an alkyl halide in the presence of a base.

Experimental Protocol: General Procedure for N-Alkylation

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

-

Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))

Procedure:

-

To a solution of this compound (1 equivalent) in an anhydrous solvent (e.g., DMF), add a base (1.2-1.5 equivalents) portion-wise at room temperature.

-

Stir the mixture for 30 minutes.

-

Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Copper- and palladium-catalyzed cross-coupling reactions are commonly employed for the N-arylation of this compound with arylboronic acids or aryl halides.

Experimental Protocol: Copper-Catalyzed N-Arylation with Aryl Boronic Acids

Materials:

-

This compound

-

Arylboronic acid

-

Copper(II) acetate (Cu(OAc)₂)

-

Base (e.g., triethylamine (Et₃N) or pyridine)

-

Solvent (e.g., dichloromethane (DCM) or 1,4-dioxane)

Procedure:

-

To a flask, add this compound (1 equivalent), arylboronic acid (1.5-2 equivalents), copper(II) acetate (0.1-0.2 equivalents), and a base (2 equivalents).

-

Add the solvent and stir the mixture at room temperature under an air atmosphere.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite and wash with the solvent.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the N-arylated product.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the benzothiazolinone ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for creating a C-C bond between this compound and various aryl or vinyl boronic acids or esters. This reaction is widely used to synthesize biaryl structures, which are common motifs in pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

Procedure:

-

In a Schlenk flask, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table of Representative Suzuki-Miyaura Coupling Reactions:

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 95 | 31 | Moderate |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | High |

| 3,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | 48 | High |

Note: Yields are generalized from reactions with similar substrates like 2-amino-6-bromobenzothiazole.[3]

The Heck reaction allows for the formation of a C-C bond between this compound and an alkene, leading to the synthesis of substituted styrenyl and other vinyl derivatives.

Experimental Protocol: Heck Coupling

Materials:

-

This compound

-

Alkene (e.g., styrene, n-butyl acrylate)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

Ligand (e.g., PPh₃, P(o-tol)₃) (if not using a pre-formed complex)

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

-

To a dry reaction vessel, add this compound (1 equivalent), the palladium catalyst (1-5 mol%), and the ligand (if required).

-

Evacuate and backfill the vessel with an inert gas.

-

Add the anhydrous solvent, the alkene (1.2-2 equivalents), and the base (1.5-3 equivalents).

-

Heat the mixture to 100-140 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

The Buchwald-Hartwig amination enables the synthesis of N-aryl or N-alkyl derivatives at the 6-position by coupling this compound with primary or secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Ligand (e.g., BINAP, XPhos, SPhos)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

-

Anhydrous, non-polar solvent (e.g., toluene, 1,4-dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst (1-5 mol%), the ligand (1.2-6 mol%), and the base (1.4-2.5 equivalents).

-

Add the anhydrous solvent, followed by this compound (1 equivalent) and the amine (1.2-1.5 equivalents).

-

Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C) for the required time (monitored by TLC or LC-MS).

-

After cooling, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product via column chromatography.

Application in the Synthesis of Biologically Active Molecules

The functionalized derivatives of this compound are of significant interest in medicinal chemistry due to their wide range of biological activities.

Kinase Inhibitors

Many derivatives synthesized from this compound have shown potent inhibitory activity against various protein kinases, which are crucial targets in cancer therapy.

-

VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several 2-aminobenzothiazole derivatives, which can be synthesized from the 6-bromo precursor, have been identified as potent VEGFR-2 inhibitors.[4][5][6] These compounds typically function by competing with ATP for the binding site in the kinase domain of the receptor.

-

p38 MAPK Inhibitors: p38 Mitogen-Activated Protein Kinase (MAPK) is involved in cellular responses to stress and plays a critical role in inflammation and apoptosis. Dysregulation of the p38 MAPK pathway is implicated in various diseases, including cancer and inflammatory disorders.[][8] Benzothiazole-based compounds have been developed as inhibitors of p38α MAPK, offering potential therapeutic benefits.[9]

Table of Biological Activities of this compound Derivatives:

| Derivative Class | Target | Biological Activity | IC₅₀ / Potency |

| 2-Amino-6-arylbenzothiazoles | Urease | Urease Inhibition | IC₅₀ values in the µg/mL range |

| 2-Aminobenzothiazole-thiazolidinedione hybrids | VEGFR-2 | Anticancer (inhibition of angiogenesis) | IC₅₀ = 91 nM for the most potent compound[4][6] |

| Substituted benzothiazoles | p38α MAPK | Anti-inflammatory, Anticancer | Varies with substitution pattern |

Other Biological Activities

Derivatives of this compound have also been investigated for other therapeutic applications, including:

-

Antimicrobial agents

-

Antiviral agents

-

Anti-inflammatory agents

-

Antioxidants

Visualizations

Synthetic Workflow for Derivatization

Caption: Synthetic routes from this compound.

VEGFR-2 Signaling Pathway and Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway.

p38 MAPK Signaling Pathway and Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway.

Conclusion

This compound has proven to be a highly valuable and adaptable building block in the field of organic synthesis. Its capacity for functionalization at both the nitrogen and the C-6 position through a variety of reliable and high-yielding reactions makes it an ideal starting point for the construction of diverse and complex molecular libraries. The demonstrated biological activities of its derivatives, particularly as potent kinase inhibitors, underscore its significance in medicinal chemistry and drug discovery. The detailed protocols and synthetic strategies outlined in this guide are intended to facilitate further exploration and application of this versatile compound in the development of novel therapeutics and functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 8. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity Landscape of 6-Bromo-2-benzothiazolinone: A Technical Guide for Drug Development

An in-depth exploration of the chemical reactivity of the bromine atom in 6-Bromo-2-benzothiazolinone, a key scaffold in medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthetic transformations and biological significance.

Introduction

The benzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Among its derivatives, this compound stands out as a versatile building block for the synthesis of novel drug candidates. The presence of a bromine atom at the 6-position offers a reactive handle for a variety of chemical modifications, enabling the exploration of diverse chemical space and the generation of compound libraries for drug discovery programs.

This technical guide delves into the reactivity of the bromine atom in this compound, with a particular focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to facilitate the practical application of this valuable synthetic intermediate. Furthermore, the biological significance of benzothiazolinone derivatives is discussed, with a focus on their impact on key signaling pathways relevant to cancer and other diseases.

Reactivity of the Bromine Atom

The bromine atom at the 6-position of the 2-benzothiazolinone core is amenable to a range of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution. These reactions allow for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a widely used method for the arylation of this compound and its analogs. This reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species.[3]

Table 1: Representative Suzuki-Miyaura Coupling Reactions of 6-Bromo-2-aminobenzothiazole Derivatives

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 15-20 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 95 | 31 | Moderate to Excellent |

| 4 | 4-Fluorophenylboronic acid | P1 Precatalyst (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | Good to Excellent |

| 5 | 2-Naphthylboronic acid | Pd₂(dba)₃ (2) | IMes (in situ) | Cs₂CO₃ | Dioxane | 100 | 15 | ~96 |

Data adapted from analogous reactions with similar substrates.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a dry Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL).

-

Heat the reaction mixture to the desired temperature (e.g., 95 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-benzothiazolinone.[3][5]

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction provides a direct route to 6-amino-2-benzothiazolinone derivatives, which are valuable intermediates in drug discovery.[6][7]

Table 2: Representative Buchwald-Hartwig Amination Reactions of Bromo-Aromatic Compounds

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 16 | 95 |

| 2 | Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | Cs₂CO₃ | Toluene | 100 | 24 | 88 |

| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS | Dioxane | 100 | 14 | 92 |

| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ | Toluene | 110 | 18 | 85 |

| 5 | Pyrrolidine | Pd₂(dba)₃ (1) | RuPhos (2) | K₂CO₃ | t-BuOH | 80 | 12 | 97 |

Data adapted from analogous reactions with similar substrates.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., XPhos, 6 mol%).

-

Add the desired amine (1.2 mmol) and the base (e.g., NaOtBu, 1.4 mmol).

-

Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

-

Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).

-

Stir for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[8]

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNA r) is another important transformation for functionalizing aryl halides. In this reaction, a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex).[1][9]

While specific examples of SNA r reactions on this compound are not extensively reported, the electron-withdrawing nature of the benzothiazolinone ring system suggests that such reactions are feasible, particularly with strong nucleophiles and under elevated temperatures.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

In a sealed tube, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO).

-

Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1.5-2.0 eq) and a base (e.g., K₂CO₃, 2.0 eq), if necessary.

-

Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and stir for an extended period (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[10]

Figure 3: General experimental workflow for organic synthesis.

Biological Significance and Signaling Pathways

Derivatives of 2-benzothiazolinone have demonstrated a broad range of biological activities, with anticancer properties being particularly prominent.[2][11] These compounds have been shown to exert their effects by modulating various intracellular signaling pathways that are often dysregulated in cancer.

Several key signaling pathways have been identified as targets for benzothiazole derivatives, including:

-

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in many cancers. Some benzothiazole derivatives have been shown to inhibit EGFR activity, thereby blocking downstream signaling cascades.[12][13]

-

JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, and it is involved in cell growth, differentiation, and immune responses. Aberrant activation of this pathway is implicated in various cancers and inflammatory diseases. Certain benzothiazole derivatives have been found to inhibit this pathway.[14]

-

PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a frequent event in cancer. Several benzothiazole derivatives have been developed as inhibitors of key components of this pathway, such as PI3K and mTOR.[7][15]

-

ERK/MAPK Signaling Pathway: The Extracellular signal-regulated kinase/mitogen-activated protein kinase (ERK/MAPK) pathway is another crucial signaling cascade that controls cell proliferation, differentiation, and survival. Benzothiazole-based compounds have been reported to modulate this pathway.[6]

The ability of this compound derivatives to modulate these critical signaling pathways underscores their potential as a scaffold for the development of novel targeted therapies for cancer and other diseases.

Figure 4: Benzothiazole derivatives inhibiting key cancer signaling pathways.

Conclusion

This compound is a highly valuable and versatile building block in the field of drug discovery and development. The reactivity of its bromine atom allows for a wide range of synthetic transformations, particularly through palladium-catalyzed cross-coupling reactions, enabling the generation of diverse libraries of novel compounds. The demonstrated biological activities of benzothiazolinone derivatives, especially their ability to modulate key signaling pathways implicated in cancer, highlight the significant potential of this scaffold for the development of new therapeutic agents. This guide provides a solid foundation of technical information and practical protocols to aid researchers in harnessing the full potential of this compound in their drug discovery endeavors.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Aromatic Nucleophilic Substitution [fishersci.se]

- 11. tandfonline.com [tandfonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

Tautomerism in 2-Benzothiazolinone and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives represent a cornerstone in heterocyclic chemistry, demonstrating a vast array of biological activities and applications in medicinal chemistry and materials science. Within this class, 2-benzothiazolinone and its related structures are of particular interest due to their capacity for tautomerism—a phenomenon of rapid and reversible interconversion between structural isomers. This guide provides a comprehensive technical overview of the tautomeric equilibria in 2-benzothiazolinone derivatives, focusing on the structural, analytical, and biological implications. Understanding these tautomeric relationships is critical, as the pharmacological and physicochemical properties of a compound are dictated by the specific tautomer present, which can significantly impact drug efficacy, toxicity, and formulation stability.[1][2]

Principal Tautomeric Forms in Benzothiazole Derivatives

2-Benzothiazolinone and its analogues can exist in several tautomeric forms depending on the substituent at the 2-position. The most relevant equilibria involve the migration of a proton between a heteroatom (N, O, or S) and an adjacent atom within the heterocyclic core.

-

Amide-Imidic Acid (Lactam-Lactim) Tautomerism: This is the primary equilibrium for the parent 2-benzothiazolinone. The stable lactam form, possessing an exocyclic carbonyl group (C=O) and an N-H bond, can interconvert to the aromatic lactim form, which features an endocyclic imine (C=N) and an exocyclic hydroxyl (O-H) group.

-

Thione-Thiol Tautomerism: When the oxygen at the 2-position is replaced by sulfur, as in 2-mercaptobenzothiazole (MBT), a thione-thiol equilibrium is established. The thione form (benzothiazoline-2-thione) contains a C=S group, while the thiol form has a C-SH group.

-

Amine-Imine Tautomerism: For 2-aminobenzothiazole derivatives, the equilibrium exists between the exocyclic amine form (-NH2) and the endocyclic imine form (=NH).

These fundamental equilibria are crucial for predicting the molecule's hydrogen bonding capacity, aromaticity, and reactivity.

Caption: Principal tautomeric equilibria in 2-substituted benzothiazole derivatives.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and is highly sensitive to both intramolecular and environmental factors. For 2-mercaptobenzothiazole and its analogues, extensive studies have shown that the thione form is overwhelmingly dominant in both the solid state and in solution.[3][4][5] This preference is attributed to the greater strength of the C=S and N-H bonds compared to the C=N and S-H bonds.

| Factor | Influence on Equilibrium | Example / Observation | Citation |

| Solvent Polarity | Polar and protic solvents stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions. | In 2-mercaptopyridines, polar solvents significantly shift the equilibrium toward the more polar thione form. | [6] |

| Concentration | Self-association through hydrogen bonding at higher concentrations can favor one tautomer over another. | For mercaptopyridines, self-association favors the thione tautomer. | [6] |

| Temperature | Can shift the equilibrium towards the less stable tautomer if the energy difference is small. | Variable-temperature ¹H NMR of benzothiazoline-2-thione shows it is the only tautomer present from -90°C to +90°C. | [3] |

| pH | Protonation or deprotonation can lock the molecule into a specific tautomeric form or favor one over the other. | The interconversion of keto-enol tautomers can be catalyzed by either acid or base. | [7] |

| Physical State | Crystal packing forces in the solid state typically favor a single, most stable tautomer. | X-ray crystallography and solid-state NMR confirm the thione form is dominant for 2-mercaptobenzothiazole. | [3][4] |

Experimental and Computational Methodologies for Tautomer Analysis

A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is required for the unambiguous characterization of tautomeric systems.

Caption: Generalized workflow for the comprehensive analysis of tautomeric systems.

Spectroscopic Techniques

Spectroscopy is the primary tool for studying tautomers in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for quantitative analysis of tautomeric mixtures in solution.[8] Different tautomers give distinct sets of signals.

-

¹³C NMR: The chemical shift of the C2 carbon is highly diagnostic. For benzothiazoline-2-thione, the thiocarbonyl (C=S) carbon resonates far downfield, typically around 191 ppm . In contrast, the C-S carbon of a thiol tautomer would be expected at a much higher field.[3][9] For the 2-benzothiazolinone (lactam) form, the C=O carbon appears around 170 ppm .

-

¹H NMR: The chemical shift of the exchangeable proton is a key indicator. The N-H proton of the thione tautomer is often observed as a broad singlet at high chemical shifts (e.g., ~13.7 ppm in d6-DMSO), whereas an S-H proton would appear much further upfield.[3]

-

¹⁵N NMR: This technique is very sensitive to the electronic environment of nitrogen and can definitively distinguish between N-H (amine/amide) and C=N (imine/imidic acid) nitrogens.[10]

Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups whose vibrational frequencies differ between tautomers.[11][12]

-

Amide/Lactam Form: Strong C=O stretching band at ~1680-1720 cm⁻¹ .

-

Imidic Acid/Lactim Form: O-H stretching (~3200-3400 cm⁻¹) and C=N stretching (~1640-1660 cm⁻¹).

-

Thione Form: C=S stretching band, which is weaker and appears at lower wavenumbers (~1050-1250 cm⁻¹ ) than C=O.

-

Thiol Form: Weak S-H stretching band (~2550-2600 cm⁻¹) and C=N stretching.

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state, identifying bond lengths and atomic positions, which allows for the unambiguous assignment of a single tautomeric form.[13]

Computational Chemistry

Density Functional Theory (DFT) is a powerful tool for predicting the relative stabilities of tautomers.[14][15]

-

Methodology: Geometries of all possible tautomers are optimized, and their electronic energies are calculated. Thermodynamic properties like Gibbs free energy (ΔG) can be computed to predict the equilibrium constant (K_T) in the gas phase.

-

Solvent Effects: Solvation models like the Polarizable Continuum Model (PCM) can be applied to simulate the effect of different solvents on tautomeric stability, providing results that are more comparable to experimental solution-phase data.[14]

Experimental Protocols

Representative Synthesis of 2-Aminobenzothiazoles

A common route to the benzothiazole core involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of an oxidizing agent.[13]

-

Materials: 4-substituted aniline, potassium thiocyanate (KSCN), bromine, glacial acetic acid.

-

Procedure:

-

Dissolve the 4-substituted aniline and potassium thiocyanate in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Add a solution of bromine in acetic acid dropwise with stirring, maintaining the low temperature.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours.

-

Pour the reaction mixture into ice water.

-

Neutralize with a base (e.g., ammonia or sodium carbonate) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

-

Protocol for NMR Analysis of Tautomeric Equilibrium

This protocol is designed to accurately determine the ratio of tautomers in a solution.[16][17]

-

Sample Preparation:

-

Accurately weigh a known amount of the benzothiazolinone derivative.

-

Dissolve the sample in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, Methanol-d4) to a precise concentration. Use different solvents to investigate solvent effects.

-

-

NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum to assess sample quality and shimming.

-

For quantitative analysis (qNMR), ensure a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to allow for full magnetization recovery between scans.

-

Acquire a ¹³C NMR spectrum. For enhanced sensitivity, a ¹³C DEPT or an experiment with a larger number of scans may be necessary.

-

-

Data Analysis:

-

Identify distinct, well-resolved signals corresponding to each tautomer in the ¹H spectrum.

-

Carefully integrate the signals for each tautomer.

-

Calculate the molar ratio of the tautomers from the integral values. For example, if proton A on tautomer 1 has an integral of I_A and proton B on tautomer 2 has an integral of I_B, the ratio is simply I_A : I_B.

-

Use the characteristic chemical shifts in the ¹³C spectrum (e.g., C=O vs. C=S) to confirm the assignments made from the ¹H spectrum.

-

Biological Relevance and Drug Discovery Implications

The ability of a molecule to exist as multiple tautomers has profound consequences for drug development. The different tautomers of a single compound possess distinct shapes, hydrogen-bonding patterns, and lipophilicity, leading to different pharmacokinetic and pharmacodynamic profiles.[18][19]

-

Receptor Binding: The biologically active form of a drug that binds to a receptor or enzyme may be a minor tautomer that is present in low abundance in solution. The overall equilibrium can be shifted upon binding if one tautomer has a much higher affinity for the target site.[20][21] This means that even if a tautomer is thermodynamically unfavorable in solution, it can still be responsible for the drug's therapeutic effect.

-

ADME Properties: Tautomerism affects key Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For example, a change from a keto to an enol form can alter a molecule's pKa, solubility, and ability to cross biological membranes like the blood-brain barrier.[2]

-

Intellectual Property: Different tautomers can sometimes be patented separately, making a thorough understanding of a drug's tautomeric forms essential for protecting intellectual property.

Caption: A minor tautomer can be the biologically active species responsible for drug efficacy.

Conclusion

The tautomerism of 2-benzothiazolinone derivatives is a critical chemical feature that governs their structure, properties, and biological function. While the lactam and thione forms are generally the most stable and predominant species, environmental factors can influence the position of the equilibrium. A rigorous analytical approach, combining high-resolution NMR, IR spectroscopy, and computational modeling, is essential for characterizing these systems. For researchers in drug discovery, a deep understanding of tautomerism is not merely academic; it is fundamental to designing effective, safe, and stable therapeutic agents, as the subtle shift of a single proton can dramatically alter a molecule's interaction with its biological target.

References

- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. squ.elsevierpure.com [squ.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Tautomer - Wikipedia [en.wikipedia.org]

- 8. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

- 16. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. How Tautomerization Influences Drug Metabolite Formation? [eureka.patsnap.com]

- 20. Getting the chemistry right: protonation, tautomers and the importance of H atoms in biological chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-Step Synthesis Protocol for 6-Bromo-2-benzothiazolinone

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, two-step protocol for the chemical synthesis of 6-Bromo-2-benzothiazolinone, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences with the preparation of the key intermediate, 6-bromo-2-aminobenzothiazole, from 4-bromoaniline, followed by its conversion to the final product via a diazotization and hydrolysis sequence.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | Solid |

| 6-Bromo-2-aminobenzothiazole | C₇H₅BrN₂S | 229.10 | Solid |

| This compound | C₇H₄BrNOS | 230.08 | Solid |

Table 2: Summary of Reaction Parameters and Yields

| Reaction Step | Key Reagents | Solvent | Reaction Time | Typical Yield (%) |

| Synthesis of 6-Bromo-2-aminobenzothiazole | 4-Bromoaniline, KSCN, Br₂ | Glacial Acetic Acid | 12 hours | ~64%[1] |

| Synthesis of this compound | 6-Bromo-2-aminobenzothiazole, NaNO₂, H₂SO₄ | Aqueous | - | - |

Note: The typical yield for the second step is not explicitly available in the searched literature and would need to be determined empirically.

Experimental Protocols

Part 1: Synthesis of 6-Bromo-2-aminobenzothiazole

This procedure details the synthesis of the intermediate compound, 6-bromo-2-aminobenzothiazole, from 4-bromoaniline.

Materials:

-

4-Bromoaniline (4.3 g, 0.025 mol)[1]

-

Potassium thiocyanate (KSCN) (3.8 g, 0.05 mol)[1]

-

Glacial acetic acid (70 mL)[1]

-

Bromine (Br₂)

-

Aqueous sodium hydroxide (NaOH) solution

-

Distilled water

Procedure:

-

In a suitable reaction vessel, dissolve 4.3 g (0.025 mol) of 4-bromoaniline and 3.8 g (0.05 mol) of potassium thiocyanate in 70 mL of glacial acetic acid.[1]

-

Cool the mixture to below 10°C in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred mixture, ensuring the temperature is maintained below 10°C.[2]

-

After the addition of bromine is complete, continue stirring the reaction mixture for an additional 12 hours at a temperature of 10°C.[2]

-

Pour the reaction mixture into cold water.

-

Neutralize the solution with an aqueous sodium hydroxide solution to precipitate the crude product.

-

Collect the precipitate by filtration and wash thoroughly with distilled water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 6-bromo-2-aminobenzothiazole. The reported yield for this reaction is approximately 64%.[1]

Characterization Data for 6-Bromo-2-aminobenzothiazole:

-

Appearance: White solid.

-

Yield: 68%.

-

¹H NMR (CDCl₃): δ 5.24 (broad s, 2H), 7.20 (t, J = 7.9 Hz, 1H), 7.26 (dd, J = 1.0 and 7.9 Hz, 1H), 7.48 ppm (dd, J = 1.0 and 7.9 Hz, 1H).

-

¹³C NMR (CDCl₃): δ 114.7, 119.6, 124.5, 125.8, 129.0, 151.5, 166.8 ppm.

-

HRMS: calcd for C₇H₆BrN₂S⁺ 228.9435 found 228.9432.

Part 2: Synthesis of this compound

This procedure outlines the conversion of 6-bromo-2-aminobenzothiazole to the final product, this compound, through diazotization followed by hydrolysis.

Materials:

-

6-Bromo-2-aminobenzothiazole

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Ice

Procedure:

-

Prepare a solution of the diazonium salt of 6-bromo-2-aminobenzothiazole. This is typically achieved by dissolving the amine in a cold, aqueous solution of a strong acid, such as sulfuric acid, and then adding a solution of sodium nitrite at a low temperature (0-5°C).[1][2]

-

The resulting diazonium salt solution is then subjected to hydrolysis to replace the diazonium group with a hydroxyl group, which will tautomerize to the more stable keto form of the 2-benzothiazolinone. This is generally accomplished by heating the acidic solution of the diazonium salt.

-

Cool the reaction mixture and collect the precipitated crude product by filtration.

-

Wash the product with cold water to remove any remaining acid and inorganic salts.

-

Further purify the this compound by recrystallization from an appropriate solvent.

Characterization Data for this compound:

-

Molecular Formula: C₇H₄BrNOS

-

Molecular Weight: 230.08

Mandatory Visualization

The following diagrams illustrate the synthetic workflow.

Caption: Synthetic workflow for this compound.

Caption: Detailed experimental workflow for the synthesis.

References

Application Notes and Protocols for the Derivatization of 6-Bromo-2-benzothiazolinone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical derivatization of 6-bromo-2-benzothiazolinone, a privileged heterocyclic scaffold for the development of novel therapeutic agents. The benzothiazole core is found in a wide range of biologically active compounds, exhibiting properties such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2][3] Derivatization, particularly at the nitrogen atom of the benzothiazolinone ring, allows for the systematic modification of the molecule's physicochemical properties to optimize potency and selectivity for various biological targets.

This document details a primary derivatization strategy via N-alkylation and provides step-by-step protocols for synthesis, purification, and subsequent biological screening.

Derivatization Strategy: N-Alkylation

The most direct method for derivatizing this compound is through N-alkylation. The nitrogen atom within the lactam (amide) ring is nucleophilic after deprotonation by a suitable base. This allows for the introduction of a wide variety of substituents by reaction with an electrophile, such as an alkyl or benzyl halide. This modification is crucial as it can significantly impact the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological targets. A strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) is typically effective for this transformation.[4]

Experimental Workflow

The overall workflow for the synthesis and evaluation of this compound derivatives is outlined below. This process begins with the N-alkylation of the starting material, followed by purification and characterization, and concludes with in vitro biological screening to determine anticancer and antimicrobial efficacy.

Caption: Workflow for synthesis and screening of derivatives.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the synthesis of N-substituted derivatives of this compound.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon supply